molecular formula C12H28Cl2N2 B1424752 N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride CAS No. 1220030-35-2

N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride

Cat. No. B1424752
CAS RN: 1220030-35-2
M. Wt: 271.27 g/mol
InChI Key: YNDDKIZIKXKPIG-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The N-Methyl and dihydrochloride components suggest that this compound may have been modified to enhance its activity or bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-Methyl” and “dihydrochloride” components would be attached to this ring, but without more specific information, it’s difficult to provide a detailed molecular structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Piperidine derivatives can participate in a variety of reactions, including those mentioned in the synthesis analysis section .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, N-Methyl-2-Pyrrolidone, a related compound, is a polar solvent with a high boiling point and low freezing point .

Scientific Research Applications

Comprehensive Analysis of N-Methyl-N-[2-(2-piperidinyl)ethyl]-1-butanaminedihydrochloride Applications:

Drug Synthesis

This compound, due to its piperidine structure, could be used as a building block in the synthesis of various pharmaceuticals. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , indicating a broad range of potential applications in drug development.

Antioxidant Properties Study

Compounds with a piperidine structure, like piperine, have shown antioxidant properties . This compound could be studied for its potential antioxidant effects.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, N-Methyl-2-Pyrrolidone can cause skin and eye irritation and may damage the unborn child .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Piperidine derivatives are a significant area of research in medicinal chemistry due to their presence in many pharmaceuticals .

properties

IUPAC Name

N-methyl-N-(2-piperidin-2-ylethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2.2ClH/c1-3-4-10-14(2)11-8-12-7-5-6-9-13-12;;/h12-13H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDDKIZIKXKPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-(piperidin-2-yl)ethyl)butan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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